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Compound of Interest

Compound Name:
5-Chloro-2-fluoro-3-

methoxypyridine

CAS No.: 1227580-27-9

Cat. No.: B1458161

Get Quote

Chemical Identity & Structural Logic[1][2]
IUPAC Name: 5-Chloro-2-fluoro-3-methoxypyridine

CAS Number: 1261366-22-6

Molecular Formula:

Molecular Weight: 161.56 g/mol [1]

SMILES:COc1c(F)ncc(Cl)c1

Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the regiochemistry of the

substituents, particularly distinguishing the position of the Methoxyl (OMe) and Fluorine (F)

groups relative to the Nitrogen.
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Figure 1: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Data[4][5][6][7]
[8][9][10][11][12]
A. 1H NMR Spectroscopy (Proton)
The 1H NMR spectrum is characterized by two aromatic signals (H-4 and H-6) and one

aliphatic singlet (OMe). The key diagnostic feature is the coupling of the aromatic protons to the

Fluorine atom (

, spin 1/2).

Predicted Parameters (400 MHz,

):
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Mechanistic Insight:

H-6 vs H-4: H-6 is typically downfield (higher ppm) due to the inductive effect of the adjacent

Nitrogen.

Fluorine Coupling: The proton at position 4 (H-4) is meta to the Fluorine at position 2, but in

pyridines, "meta" relationships (actually 3-bond path via C3) often display significant coupling

(

) ranging from 8–10 Hz, which is diagnostic for the 2-fluoro substitution pattern.

B. 13C NMR Spectroscopy (Carbon)
The

spectrum will display extensive splitting due to C-F coupling.[3][4] This splitting is the primary
method for assigning the carbon backbone.

Diagnostic Signals (

):
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C. 19F NMR Spectroscopy
Fluorine NMR is highly sensitive to the electronic environment.

Shift:

to

ppm (relative to

).

Pattern: No large proton couplings are usually resolved in broadband decoupled spectra, but

in coupled spectra, it appears as a triplet or dd matching the H-4/H-6 constants.

Mass Spectrometry (MS) Profile[6][10]
Mass spectrometry provides the definitive confirmation of the halogenation pattern (Chlorine

isotope signature).

Ionization Mode: ESI (+) or APCI (+)

Molecular Ion:

Isotopic Pattern:

m/z 162.0: Base peak (
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isotope)

m/z 164.0: Approx. 33% intensity of base peak (

isotope)

Note: The presence of Fluorine does not add isotopic complexity (monoisotopic).

Fragmentation Pathway (EI/CID):

Precursor: 161 (M+)

Loss of Methyl:

m/z 146 (Loss of

from methoxy)

Loss of Carbonyl:

m/z 118 (Loss of CO, typical for anisole-like structures)

Infrared (IR) Spectroscopy[6]
Key functional group absorptions for quality control (QC) fingerprinting:
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Experimental Validation & Purity
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When analyzing the raw data for this compound, ensure the following criteria are met to confirm

>98% purity for biological assays:

HPLC Purity: Single peak at 254 nm.

1H NMR Integration: The ratio of the OMe singlet (3H) to the aromatic protons (1H each)

must be exactly 3:1:1. Any deviation suggests demethoxylation or solvent contamination.

Solvent Residuals: Common synthesis solvents (DCM: 5.30 ppm, EtOAc: 4.12/2.05/1.26

ppm in

) should be quantified and removed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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